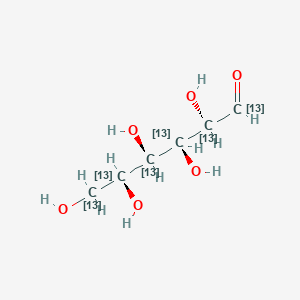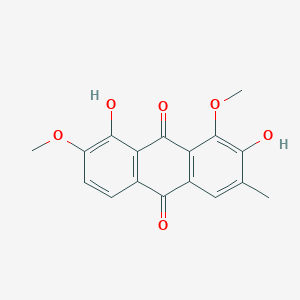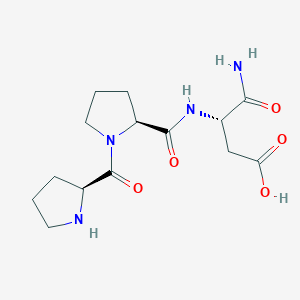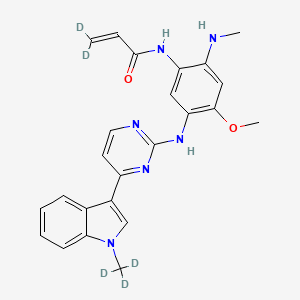
N-Methyl-dosimertinib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer . The incorporation of deuterium into the molecule enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves advanced techniques in isotope labeling and organic synthesis, often conducted under controlled environments to maintain the integrity of the deuterium-labeled compound .
化学反应分析
Types of Reactions
N-Methyl-dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used .
科学研究应用
N-Methyl-dosimertinib-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Employed in studies involving cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in non-small-cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用机制
N-Methyl-dosimertinib-d5 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways involved in cell growth and proliferation. The deuterium substitution enhances the compound’s pharmacokinetic profile, leading to improved stability and reduced toxicity compared to non-deuterated analogs . The molecular targets and pathways involved include the inhibition of EGFR signaling, which ultimately leads to the suppression of tumor growth in non-small-cell lung cancer .
相似化合物的比较
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: An EGFR inhibitor used for the treatment of certain types of breast, lung, and other cancers.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
Uniqueness
N-Methyl-dosimertinib-d5 stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification results in improved stability, reduced toxicity, and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .
属性
分子式 |
C24H24N6O2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3 |
InChI 键 |
MXOAYBHVDKUSDI-LVASGBLVSA-N |
手性 SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
规范 SMILES |
CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


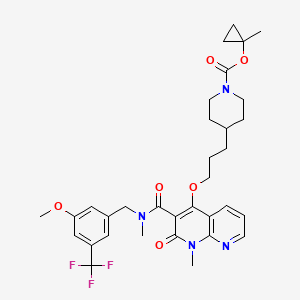
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
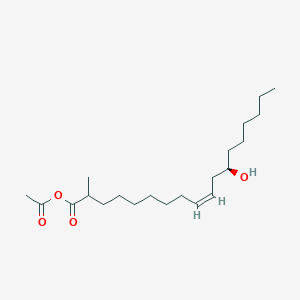
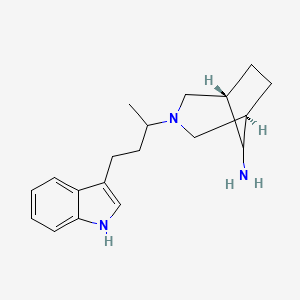
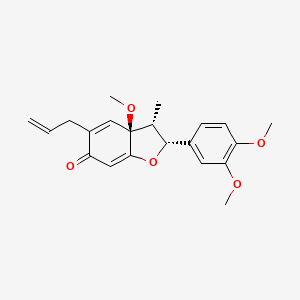

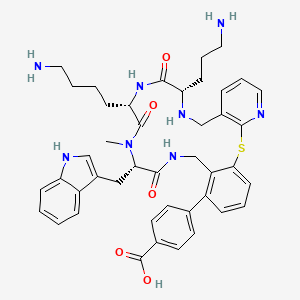
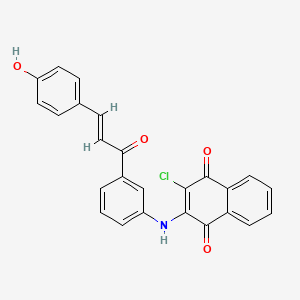
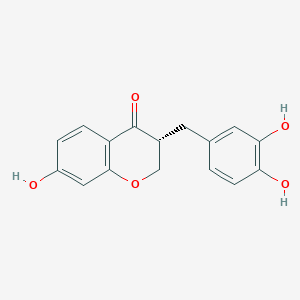
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
